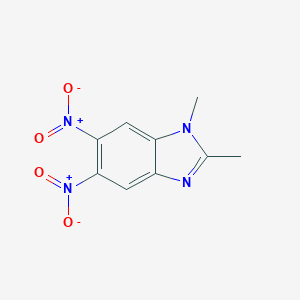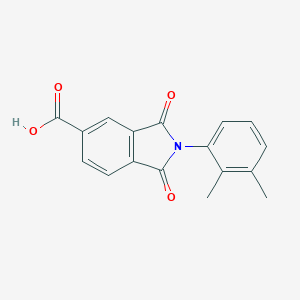
1,2-Dimethyl-5,6-dinitrobenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-5,6-dinitrobenzimidazole (DMNB) is a chemical compound that has been extensively studied for its use in various scientific research applications. It is a yellow crystalline solid that is soluble in organic solvents. DMNB is also known as NDNB or nitrodimethylbenzimidazole.
Mechanism Of Action
DMNB acts as a chromogenic reagent by undergoing a reaction with the analyte of interest. This reaction results in the formation of a colored product that can be easily detected. The mechanism of this reaction varies depending on the analyte being detected.
Biochemical And Physiological Effects
DMNB has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Advantages And Limitations For Lab Experiments
One major advantage of DMNB is its high sensitivity and specificity for the detection of various analytes. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of DMNB is its potential toxicity and the need for proper handling and disposal procedures.
Future Directions
Future research on DMNB could focus on the development of new applications for this compound in scientific research. This could include the development of new methods for the detection of specific analytes or the use of DMNB in new experimental techniques. Additionally, further research could be conducted to investigate the potential toxicity of DMNB and to develop safer handling and disposal procedures.
Scientific Research Applications
DMNB has been widely used in scientific research as a chromogenic reagent for the detection of various analytes. It is commonly used in the detection of enzymes such as proteases and esterases. DMNB has also been used in the detection of various metal ions such as zinc and copper.
properties
CAS RN |
90323-97-0 |
|---|---|
Product Name |
1,2-Dimethyl-5,6-dinitrobenzimidazole |
Molecular Formula |
C9H8N4O4 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
1,2-dimethyl-5,6-dinitrobenzimidazole |
InChI |
InChI=1S/C9H8N4O4/c1-5-10-6-3-8(12(14)15)9(13(16)17)4-7(6)11(5)2/h3-4H,1-2H3 |
InChI Key |
ZREWNWYVZUFYFV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC(=C(C=C2N1C)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)

![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)

![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)


